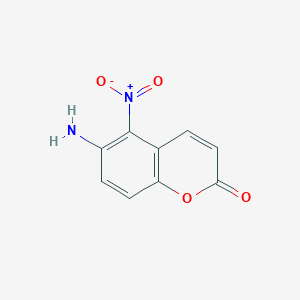

2H-1-Benzopyran-2-one, 6-amino-5-nitro-

Description

BenchChem offers high-quality 2H-1-Benzopyran-2-one, 6-amino-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 6-amino-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-amino-5-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c10-6-2-3-7-5(9(6)11(13)14)1-4-8(12)15-7/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQBMMXSOMEAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550838 | |

| Record name | 6-Amino-5-nitro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109143-64-8 | |

| Record name | 6-Amino-5-nitro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Intricate Photophysical Landscape of 6-Amino-5-Nitrocoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the photophysical properties of 6-amino-5-nitrocoumarin derivatives, a class of fluorophores with significant potential in biological imaging and sensing. While direct, comprehensive data for the 6-amino-5-nitro substitution pattern is limited in publicly available literature, this document synthesizes information from closely related 6-aminocoumarin and 6-nitrocoumarin analogs to provide a predictive overview of their characteristics. This guide also outlines detailed experimental protocols for their photophysical characterization and visualizes key experimental and logical workflows.

Core Photophysical Properties: A Data-Driven Summary

The photophysical properties of coumarin derivatives are exquisitely sensitive to their substitution pattern. The introduction of an electron-donating group (EDG) at the 6-position, such as an amino group, and an electron-withdrawing group (EWG), such as a nitro group, is expected to induce significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character profoundly influences the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

The fluorescence of 6-aminocoumarin itself is noted to be weak and significantly red-shifted compared to its 7-amino counterparts, a phenomenon attributed to an excited state with substantial charge separation.[1] Conversely, 6-nitrocoumarin is essentially non-fluorescent but can be enzymatically reduced to the fluorescent 6-aminocoumarin, making it a useful fluorogenic probe.[2][3][4] Therefore, it is anticipated that 6-amino-5-nitrocoumarin derivatives would exhibit weak intrinsic fluorescence due to quenching by the nitro group. However, they hold promise as fluorogenic probes responsive to specific enzymatic activity, such as nitroreductases.

For comparative purposes, the following tables summarize the photophysical properties of various 6-substituted coumarin derivatives.

Table 1: Photophysical Properties of 6-Aryl-Coumarin Derivatives in Chloroform.[5]

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Φf |

| 4a | 362 | 444 | 5186 | 0.23 |

| 4b | 380 | 471 | 5021 | 0.45 |

| 4c | 385 | 532 | 7111 | 0.38 |

| 4e | 381 | 499 | 6201 | 0.65 |

| 4f | 385 | 512 | 6321 | 0.72 |

| 5a | 380 | 485 | 5677 | 0.15 |

| 5b | 398 | 525 | 6105 | 0.28 |

Note: Φf values were calculated using rhodamine 6G as a reference.[5]

Table 2: Emission Wavelengths of Selected 6-Aryl-Coumarin Derivatives in Various Solvents.[5]

| Compound | Chloroform (nm) | Dichloromethane (nm) | Acetonitrile (nm) | Methanol (nm) |

| 4a | 444 | 450 | 465 | 475 |

| 4b | 471 | 475 | 490 | 500 |

| 4c | 532 | 535 | 550 | 560 |

| 4e | 499 | 505 | 520 | 530 |

| 4f | 512 | 518 | 535 | 545 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the photophysical properties of 6-amino-5-nitrocoumarin derivatives.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λabs and λem), and the Stokes shift.

Methodology:

-

Sample Preparation: Prepare stock solutions of the coumarin derivative in a high-purity solvent (e.g., spectroscopic grade DMSO or ethanol) at a concentration of 1-5 mM. From the stock solution, prepare a series of dilutions in the desired solvent or buffer to obtain absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum from 250 nm to 600 nm against a solvent blank.

-

Identify the wavelength of maximum absorption (λabs).

-

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.

-

Excite the sample at its λabs.

-

Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to baseline.

-

Identify the wavelength of maximum emission (λem).

-

The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

Objective: To determine the efficiency of fluorescence emission.

Methodology:

-

Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

-

Sample and Standard Preparation: Prepare a series of five dilutions for both the sample and the reference standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Record the absorption spectra for all solutions.

-

Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield is calculated using the following equation: Φf,sample = Φf,ref * (Gradsample / Gradref) * (nsample2 / nref2) where Grad is the gradient of the plot and n is the refractive index of the solvent.

-

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Use a time-correlated single photon counting (TCSPC) system.

-

Sample Preparation: Prepare a dilute solution of the coumarin derivative with an absorbance of approximately 0.1 at the excitation wavelength.

-

Data Acquisition:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.

-

Collect the fluorescence decay profile at the emission maximum.

-

Record an instrument response function (IRF) using a scattering solution (e.g., ludox).

-

-

Data Analysis:

-

Deconvolute the IRF from the measured fluorescence decay.

-

Fit the decay curve to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).

-

Visualizing Workflows and Pathways

Experimental Workflow for Photophysical Characterization

Caption: Workflow for photophysical characterization.

Signaling Pathway: Fluorogenic Detection of Nitroreductase Activity

6-Nitrocoumarin derivatives can act as fluorogenic probes for the detection of nitroreductase enzymes, which are often overexpressed in hypoxic tumor cells and certain bacteria. The non-fluorescent nitro-derivative is enzymatically reduced to the highly fluorescent amino-derivative, providing a "turn-on" fluorescence signal.

Caption: Nitroreductase detection mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of a Substituted Nitro-Aminobenzopyran-2-one Derivative

Disclaimer: A comprehensive search of the scientific literature and crystallographic databases did not yield a publicly available crystal structure for 6-amino-5-nitro-2H-1-benzopyran-2-one. Therefore, this guide provides a detailed analysis of a closely related, structurally significant compound, 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methylamino-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one , based on the crystallographic data published by Raja et al. in Acta Crystallographica Section E: Crystallographic Communications (2015). This analysis serves as a representative example of the crystallographic characterization of a complex coumarin derivative bearing both amino and nitro functionalities.

This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed overview of the experimental protocols and crystallographic data for the aforementioned compound.

Experimental Protocols

The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis are crucial for understanding the resulting crystal structure.

Synthesis and Crystallization

The title compound was synthesized via a three-component coupling reaction.[1] Equimolar amounts of 4-hydroxycoumarin, 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) were reacted in ethanol at room temperature for three hours, with triethylamine added as a catalyst.[1] The resulting product was obtained as a white solid with a yield of 83%.[1]

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a chloroform solution.[2]

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker SMART APEXII CCD area-detector diffractometer.[2] Data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[2] The data collection was performed using ω and φ scans.[2] The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[2]

Data Presentation

The crystallographic data provides quantitative insight into the molecular and crystal structure of the compound.

Crystal Data and Structure Refinement

The fundamental parameters of the crystal lattice and the details of the structure refinement are summarized in the table below.

| Parameter | Value[2] |

| Empirical Formula | C₂₃H₁₄Cl₄N₂O₇ · CHCl₃ |

| Formula Weight | 572.16 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.3716 (2) |

| b (Å) | 11.6435 (3) |

| c (Å) | 13.1018 (4) |

| α (°) | 86.455 (1) |

| β (°) | 88.251 (1) |

| γ (°) | 69.841 (1) |

| Volume (ų) | 1196.51 (6) |

| Z | 2 |

| Density (calculated) (Mg m⁻³) | 1.588 |

| Absorption Coefficient (mm⁻¹) | 0.54 |

| F(000) | 580 |

| Theta range for data collection (°) | 1.6 to 25.0 |

| Final R indices [I > 2σ(I)] | R₁ = not specified, wR₂ = not specified |

| R indices (all data) | R₁ = not specified, wR₂ = not specified |

Selected Bond Lengths and Angles

The following tables present a selection of key bond lengths and angles within the molecule, providing insight into its geometry.

Table 2: Selected Bond Lengths (Å) (Note: A comprehensive list of atomic coordinates and all bond lengths and angles can be found in the supporting information of the original publication.)

| Bond | Length (Å)[2] |

| Cl1—C18 | 1.734 (3) |

| O1—C14 | 1.365 (4) |

| O1—C22 | 1.378 (4) |

| N1—C9 | 1.439 (4) |

| N2—C11 | 1.328 (4) |

| O5—C8 | 1.218 (4) |

| O2—C1 | 1.221 (4) |

Table 3: Selected Bond Angles (°) (Note: A comprehensive list of atomic coordinates and all bond lengths and angles can be found in the supporting information of the original publication.)

| Angle | Value (°)[2] |

| C14—O1—C22 | 117.9 (2) |

| C11—N2—C12 | 126.8 (3) |

| O4—N1—C9 | 118.1 (3) |

| O3—N1—C9 | 118.9 (3) |

| O4—N1—O3 | 123.0 (3) |

| C2—C1—O2 | 126.3 (3) |

| C8—C13—C12 | 109.9 (2) |

Mandatory Visualizations

Diagrams are provided to visualize the experimental workflow and the structural relationships within the molecule.

Caption: Experimental workflow for the crystal structure determination.

Caption: Logical relationship of the core structural motifs.

Structural Insights

The crystal structure reveals several key features. The two chromene ring systems are nearly perpendicular to each other, with a dihedral angle of 85.61(10)° between their mean planes.[1] The central pyran ring adopts an envelope conformation.[1] The molecular structure is stabilized by an intramolecular N—H···O hydrogen bond.[1] In the crystal, molecules form inversion dimers through pairs of N—H···O hydrogen bonds.[1] These dimers are further linked by C—H···O hydrogen bonds and π–π stacking interactions, forming a three-dimensional supramolecular architecture.[1]

References

Spectroscopic and Synthetic Overview of Substituted Coumarins: A Guide for Researchers

Introduction

This technical guide addresses the spectroscopic characteristics of amino-nitro substituted coumarins, with a specific focus on the isomeric precursors of 6-amino-5-nitrocoumarin. Due to the absence of published experimental spectroscopic data for 6-amino-5-nitrocoumarin, this document provides a comprehensive overview of the available data for the closely related and synthetically relevant precursors: 6-nitrocoumarin and 6-aminocoumarin. This information serves as a valuable reference for researchers and professionals in drug development by offering insights into the expected spectral features and providing established synthetic methodologies.

Spectroscopic Data of Precursor Molecules

The following tables summarize the available spectroscopic data for 6-nitrocoumarin and 6-aminocoumarin, key intermediates in the potential synthesis of 6-amino-5-nitrocoumarin.

6-Nitrocoumarin

Table 1: Spectroscopic Data for 6-Nitrocoumarin

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆) | δ 8.74 (d, J=3Hz, 1H), 8.42 (dd, J=3, 9Hz, 1H), 8.24 (d, J=10Hz, 1H), 7.63 (d, J=9Hz, 1H), 6.70 (d, J=10Hz, 1H)[1] |

| IR (KBr Pellet) | Characteristic peaks for C=O (lactone), C=C (aromatic), and NO₂ stretching. |

| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 191[2] |

| Molecular Formula | C₉H₅NO₄[2][3] |

| Molecular Weight | 191.14 g/mol [2][3] |

| Melting Point | 185.0-192.0 °C |

6-Aminocoumarin

Table 2: Spectroscopic Data for 6-Aminocoumarin

| Spectroscopy | Data |

| ¹H NMR | Data not explicitly detailed in the provided search results. Theoretical calculations for a related aminocoumarin have been performed.[4] |

| ¹³C NMR | Data not available in the provided search results. |

| IR | Data not explicitly detailed in the provided search results. Theoretical spectra for a related aminocoumarin have been generated.[5] |

| Mass Spec. (GC-MS) | Molecular Ion (M⁺): m/z 161.16[6] |

| Molecular Formula | C₉H₇NO₂[6] |

| Molecular Weight | 161.16 g/mol [6] |

Experimental Protocols

The synthesis of aminocoumarins typically proceeds through the nitration of a coumarin precursor followed by the reduction of the nitro group. While a specific protocol for 6-amino-5-nitrocoumarin is unavailable, the following general procedures for the synthesis of 6-nitrocoumarin and its subsequent reduction to 6-aminocoumarin are well-established.[7]

Synthesis of 6-Nitrocoumarin

A common method for the synthesis of 6-nitrocoumarin involves the nitration of coumarin.[1]

-

Procedure: Coumarin is treated with an excess of fuming nitric acid. The reaction is typically carried out overnight at room temperature. This process predominantly yields 6-nitrocoumarin.[1]

Synthesis of 6-Aminocoumarin

The reduction of a nitrocoumarin is a standard method to produce the corresponding aminocoumarin.[7]

-

Procedure: 6-nitrocoumarin is dissolved in a suitable solvent such as dioxane. The reduction can be achieved using iron powder in the presence of glacial acetic acid and water, followed by refluxing the mixture for several hours. The resulting aminocoumarin can then be isolated and purified.[7]

Synthetic and Analytical Workflow

The general pathway for the synthesis and characterization of an aminocoumarin from a coumarin precursor is illustrated below. This workflow outlines the key synthetic steps and the analytical techniques used to verify the structure of the intermediates and final product.

Caption: Synthetic and analytical workflow for aminocoumarins.

References

- 1. prepchem.com [prepchem.com]

- 2. 6-Nitrocoumarin [webbook.nist.gov]

- 3. 6-Nitro-2-benzopyrone | C9H5NO4 | CID 75944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. chemmethod.com [chemmethod.com]

Technical Guide: Fluorescence Quantum Yield of 6-amino-5-nitro-2H-1-benzopyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anticipated fluorescence properties of 6-amino-5-nitro-2H-1-benzopyran-2-one, a coumarin derivative. Due to the absence of specific experimental data for this compound in the current scientific literature, this document synthesizes information from structurally related compounds and established photophysical principles to provide a robust predictive overview. It also outlines a detailed experimental protocol for the determination of its fluorescence quantum yield.

Introduction to the Photophysical Properties of Substituted Coumarins

Coumarins are a well-established class of fluorescent molecules widely utilized as probes, sensors, and labels in various scientific disciplines. Their photophysical properties, including fluorescence quantum yield (Φf), are highly sensitive to the nature and position of substituents on the benzopyran-2-one core.

The target molecule, 6-amino-5-nitro-2H-1-benzopyran-2-one, possesses two key functional groups that are expected to significantly influence its fluorescence:

-

6-Amino Group: The amino group at the 6-position is an electron-donating group, which generally enhances fluorescence in coumarin systems. 6-aminocoumarin is a known fluorophore.

-

5-Nitro Group: The nitro group at the 5-position is a strong electron-withdrawing group. Such groups are well-documented to act as fluorescence quenchers, often leading to a significant decrease in the quantum yield.

Therefore, it is anticipated that the fluorescence quantum yield of 6-amino-5-nitro-2H-1-benzopyran-2-one will be substantially lower than that of 6-aminocoumarin due to the quenching effect of the adjacent nitro group.

Data Presentation: Photophysical Properties of a Structurally Related Compound

To provide a relevant benchmark, the following table summarizes the known photophysical data for 6-aminocoumarin. This data serves as a reference point for the anticipated, though likely quenched, fluorescence of the title compound.

| Compound Name | Excitation Max (λex) | Emission Max (λem) | Fluorescence Quantum Yield (Φf) | Solvent | Reference Standard |

| 6-aminocoumarin | ~330 nm | ~460 nm | Data not explicitly available, but it is fluorescent. | Not specified | Not specified |

Note: While 6-aminocoumarin is known to be fluorescent, a specific quantum yield value was not found in the reviewed literature. 6-nitrocoumarin is used as a fluorogenic substrate which becomes fluorescent upon reduction to 6-aminocoumarin, implying 6-nitrocoumarin itself is non-fluorescent or very weakly fluorescent.[1]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.

3.1. Materials and Reagents

-

6-amino-5-nitro-2H-1-benzopyran-2-one (sample)

-

Quinine sulfate in 0.1 M H₂SO₄ (Standard, Φf = 0.54) or other suitable standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95)

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

3.2. Instrumentation

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

3.3. Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.

-

Preparation of Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all working solutions. Determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all working solutions using the same excitation wavelength for both the sample and the standard. The emission should be recorded over the entire fluorescence range.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.

-

A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different solvents are used).

-

-

Visualization of Experimental Workflow and Logical Relationships

4.1. Experimental Workflow for Quantum Yield Determination

References

An In-depth Technical Guide on the Solvatochromic Effects on 6-amino-5-nitrocoumarin Fluorescence

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the principles, experimental methodologies, and expected photophysical behavior related to the solvatochromic effects on 6-amino-5-nitrocoumarin, a molecule with significant potential in fluorescent probe development. Due to the limited availability of specific experimental data for 6-amino-5-nitrocoumarin in peer-reviewed literature, this guide utilizes data from the structurally and electronically analogous solvatochromic dye, 4-amino-7-nitrobenzofurazan (NBD), to illustrate the key concepts. The underlying principles of solvatochromism in push-pull systems are directly applicable to 6-amino-5-nitrocoumarin.

Introduction to Solvatochromism

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. In the context of fluorescence, solvatochromism manifests as a shift in the absorption and/or emission spectra of a fluorophore with a change in the polarity of the solvent.

For "push-pull" fluorophores like 6-amino-5-nitrocoumarin, which possess an electron-donating group (the 6-amino group) and a strong electron-withdrawing group (the 5-nitro group), the excited state is characterized by a significant intramolecular charge transfer (ICT). This ICT leads to a larger dipole moment in the excited state (μ_e) compared to the ground state (μ_g). In polar solvents, the solvent molecules reorient around the fluorophore to stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap for fluorescence emission, resulting in a bathochromic (red) shift in the emission spectrum. This positive solvatochromism is a hallmark of such donor-acceptor systems.

Quantitative Photophysical Data (Analogous Compound: 4-amino-7-nitrobenzofurazan)

The following table summarizes the photophysical properties of 4-amino-7-nitrobenzofurazan (NBD), a dye with a similar push-pull electronic structure to 6-amino-5-nitrocoumarin, in a range of solvents with varying polarity. This data serves to exemplify the expected solvatochromic behavior.

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Toluene | 2.38 | 470 | 515 | 1987 | - |

| 1,4-Dioxane | 2.21 | - | 520 | - | - |

| Tetrahydrofuran | 7.58 | - | 520 | - | - |

| Dichloromethane | 8.93 | 468 | 522 | 2269 | - |

| Acetone | 20.7 | - | 520 | - | - |

| Isopropanol | 19.9 | - | 524 | - | - |

| Acetonitrile | 37.5 | 460 | 530 | 2994 | - |

| Ethanol | 24.6 | 478 | 535 | 2348 | - |

| Methanol | 32.7 | 478 | 540 | 2589 | - |

| Dimethyl Sulfoxide | 46.7 | - | 530 | - | - |

Data compiled from various sources. Note that the quantum yield for NBD-amine adducts is known to be highly environment-sensitive and generally decreases in more polar, protic solvents.[1][2][3]

Experimental Protocols

This section details the methodologies for investigating the solvatochromic effects on a fluorescent compound like 6-amino-5-nitrocoumarin.

-

Fluorophore: Synthesize and purify 6-amino-5-nitrocoumarin to a high degree of purity.

-

Solvents: Use spectroscopic grade solvents with a wide range of polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).

-

Stock Solution: Prepare a concentrated stock solution of the fluorophore (e.g., 1 mM) in a non-volatile solvent in which it is highly soluble (e.g., DMSO or acetonitrile).

-

Working Solutions: From the stock solution, prepare dilute working solutions in each of the selected solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.[1]

-

Instrument: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Record a baseline spectrum for each solvent in a 1 cm path length quartz cuvette.

-

Measurement: Record the absorption spectrum of the working solution in each solvent over a relevant wavelength range (e.g., 250-600 nm).

-

Data Analysis: Determine the wavelength of maximum absorption (λ_abs) for the compound in each solvent.

-

Instrument: Use a calibrated spectrofluorometer.

-

Excitation: Excite the sample at its absorption maximum (λ_abs) in each respective solvent.

-

Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the entire emission profile (e.g., from λ_abs + 10 nm to 700 nm).

-

Data Analysis: Determine the wavelength of maximum emission (λ_em) in each solvent. Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.

-

Standard: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to the sample (e.g., fluorescein in 0.1 M NaOH, Φ_std = 0.925 or rhodamine 6G in ethanol, Φ_std = 0.950).[4]

-

Absorbance Matching: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Fluorescence Integration: Record the fluorescence emission spectrum for each solution and integrate the area under the emission curve.

-

Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

Calculation: The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)

where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts s and std refer to the sample and the standard, respectively.

Visualization of Solvatochromic Effect

The following diagrams illustrate the underlying principles of positive solvatochromism and a typical experimental workflow.

Caption: Energy level diagram illustrating positive solvatochromism.

Caption: Experimental workflow for solvatochromic analysis.

References

- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical DFT Studies on the Stability and Reactivity of Nitro-Coumarins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of theoretical Density Functional Theory (DFT) studies to elucidate the stability and reactivity of nitro-coumarins. Coumarins and their derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The introduction of a nitro group can significantly modulate their electronic properties, and consequently, their reactivity and potential as therapeutic agents. DFT has emerged as a powerful tool to predict and understand the behavior of these molecules at the electronic level, offering insights that are complementary to experimental investigations.

Core Concepts in DFT Analysis of Nitro-Coumarins

DFT studies of nitro-coumarins primarily focus on understanding their electronic structure to predict their stability and reactivity. Key parameters investigated include geometric properties (bond lengths and angles), Frontier Molecular Orbitals (HOMO and LUMO), and various reactivity descriptors derived from these.

Stability: The stability of a molecule is often related to its HOMO-LUMO energy gap. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO)[1].

Reactivity: The reactivity of nitro-coumarins is assessed through global and local reactivity descriptors. Global descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) provide a general measure of the molecule's reactivity[1][2]. Local reactivity descriptors, like Fukui functions, help in identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack[3].

Data Presentation: Key Computational Parameters of Nitro-Coumarins

The following tables summarize key quantitative data obtained from DFT studies on nitro-coumarins and related precursor molecules. These parameters are crucial for understanding their stability and reactivity profiles.

Table 1: Conceptual DFT Reactivity Indices for Coumarin and Nitrating Species. [2]

| Species | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

| Coumarin | -4.19 | - | - | - |

| Coumarin:H₂SO₄ complex | -5.09 | - | 2.81 | 1.72 |

| Nitronium ion (NO₂⁺) | -16.18 | - | 14.01 | -11.70 |

Data calculated at the B3LYP/6-31G(d) level of theory.

Table 2: Selected Optimized Geometrical Parameters for a Representative Nitro-coumarin (N1). [4]

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-O1 | 1.375 |

| C2=O2 | 1.207 |

| C3=C4 | 1.353 |

| C4-C4a | 1.455 |

| C6-N1 | 1.472 |

| N1-O3 | 1.230 |

| N1-O4 | 1.230 |

| O1-C2-C3 | 117.8 |

| C2-C3-C4 | 122.3 |

| C3-C4-C4a | 122.0 |

| C5-C6-N1 | 119.2 |

Data calculated using the B3PW91/6-31G(d,p) method.

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from specific computational methodologies. Understanding these protocols is essential for the replication and extension of these findings.

Protocol 1: DFT Calculations for Stability and Reactivity Analysis

This protocol outlines the typical computational steps for analyzing the stability and reactivity of nitro-coumarins.

-

Molecular Geometry Optimization: The initial structures of the nitro-coumarin molecules are optimized to find their most stable, lowest energy conformation. This is typically performed using a specific DFT functional and basis set, for example, B3LYP with a 6-311++G(d,p) basis set or B3PW91 with a 6-31G(d,p) basis set[4][5][6].

-

Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Electronic Properties: From the optimized geometry, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular stability[1].

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω) are calculated from the HOMO and LUMO energies[2].

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack[5][6].

-

-

Software: These calculations are typically performed using quantum chemistry software packages like Gaussian[3].

Protocol 2: Synthesis of 6-Nitro-2H-chromen-2-one

A common method for the synthesis of nitro-coumarins is through the nitration of a coumarin precursor.

-

Reaction Setup: Commercial coumarin is dissolved in a sulfuric acid solution.

-

Nitration: An equimolar amount of potassium nitrate is added to the solution.

-

Reaction Conditions: The mixture is stirred for 24 hours at room temperature.

-

Product Isolation: The reaction yields 6-nitro-2H-chromen-2-one, which is then isolated and purified[2]. The position of nitration can be influenced by reaction conditions such as temperature[7].

Visualizing Reaction Pathways

DFT studies are instrumental in elucidating reaction mechanisms. The electrophilic aromatic substitution (EAS) reaction for the nitration of coumarin has been theoretically investigated, revealing a two-step mechanism.

Caption: Electrophilic Aromatic Substitution Mechanism for Coumarin Nitration.

The above diagram illustrates the stepwise mechanism for the nitration of coumarin in the presence of sulfuric acid, as elucidated by Molecular Electron Density Theory (MEDT) studies[2]. The reaction proceeds through a transition state to form a tetrahedral cation intermediate, which then undergoes an irreversible proton elimination to yield the final 6-nitro-coumarin product[2].

Conclusion

Theoretical DFT studies provide invaluable insights into the stability and reactivity of nitro-coumarins. By calculating key electronic and geometric parameters, researchers can predict the behavior of these molecules, guiding synthetic efforts and the design of novel drug candidates. The combination of computational data with experimental validation offers a powerful approach for advancing the field of medicinal chemistry. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the research and development of coumarin-based therapeutics.

References

- 1. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 2. mdpi.com [mdpi.com]

- 3. asrjetsjournal.org [asrjetsjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]

- 6. researchgate.net [researchgate.net]

- 7. chemmethod.com [chemmethod.com]

Initial Biological Activity Screening of 6-amino-5-nitrocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial biological activity screening of the novel compound 6-amino-5-nitrocoumarin. Coumarin derivatives are a well-established class of heterocyclic compounds with a wide spectrum of pharmacological properties, including antimicrobial, antioxidant, and anticancer activities.[1][2][3] The introduction of amino and nitro substituents on the coumarin scaffold has been shown to modulate these biological effects.[4][5] This document provides detailed experimental protocols for a panel of in vitro assays to assess the antimicrobial, antioxidant, and cytotoxic potential of 6-amino-5-nitrocoumarin. Furthermore, it presents a proposed synthesis pathway for the compound and visual workflows to guide the experimental process. The information herein is intended to serve as a foundational resource for researchers initiating the investigation of this and structurally related compounds.

Synthesis of 6-amino-5-nitrocoumarin

The synthesis of 6-amino-5-nitrocoumarin can be approached through a multi-step process starting from coumarin. The key steps involve the nitration of the coumarin ring followed by the reduction of a nitro group to an amino group. The specific positioning of the nitro and amino groups at the 5 and 6 positions, respectively, requires careful control of reaction conditions.

A plausible synthetic route involves the nitration of a suitable coumarin precursor to introduce a nitro group at the 5-position, followed by a subsequent nitration to introduce a second nitro group, and then a selective reduction. A more direct approach, if a suitable starting material is available, would be the nitration of 6-aminocoumarin. However, the amino group is activating and may direct nitration to other positions. Therefore, a common strategy is to protect the amino group, perform the nitration, and then deprotect it.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis workflow for 6-amino-5-nitrocoumarin.

Experimental Protocol: Synthesis of 6-aminocoumarin from 6-nitrocoumarin

This protocol describes the reduction of 6-nitrocoumarin, a key intermediate.

Materials:

-

6-nitrocoumarin

-

Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃) solution

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend 6-nitrocoumarin in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and then add concentrated HCl dropwise.

-

Continue refluxing for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Filter the mixture to remove the iron salts.

-

The filtrate, containing the 6-aminocoumarin, can be concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent.

Antimicrobial Activity Screening

The antimicrobial potential of 6-amino-5-nitrocoumarin can be assessed against a panel of pathogenic bacteria and fungi. The agar well diffusion method is a widely used and effective technique for initial screening.

Experimental Protocol: Agar Well Diffusion Method

Materials:

-

Test compound (6-amino-5-nitrocoumarin)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Nutrient Agar (for bacteria)

-

Sabouraud Dextrose Agar (for fungi)

-

Sterile Petri dishes

-

Sterile cork borer

-

Micropipettes

-

Incubator

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (e.g., DMSO or the solvent used to dissolve the compound)

Procedure:

-

Prepare sterile agar plates of Nutrient Agar for bacteria and Sabouraud Dextrose Agar for fungi.

-

Inoculate the surface of the agar plates with the respective microbial suspensions (adjusted to 0.5 McFarland standard).

-

Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.

-

Similarly, add the positive and negative controls to separate wells.

-

Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Data Presentation: Antimicrobial Activity

| Microorganism | Zone of Inhibition (mm) |

| Gram-positive Bacteria | |

| Staphylococcus aureus | Data |

| Bacillus subtilis | Data |

| Gram-negative Bacteria | |

| Escherichia coli | Data |

| Pseudomonas aeruginosa | Data |

| Fungi | |

| Candida albicans | Data |

| Aspergillus niger | Data |

| Controls | |

| Positive Control | Data |

| Negative Control | Data |

Antioxidant Activity Screening

The antioxidant capacity of 6-amino-5-nitrocoumarin can be evaluated using multiple assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

Materials:

-

Test compound (6-amino-5-nitrocoumarin)

-

DPPH solution (in methanol)

-

Methanol

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

Prepare serial dilutions of the test compound and the positive control in methanol.

-

In a 96-well microplate, add a defined volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions or the positive control to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

Experimental Workflow: Antioxidant Screening

Caption: Workflow for comprehensive antioxidant activity screening.

Data Presentation: Antioxidant Activity

| Assay | IC50 (µg/mL) or Equivalent Value |

| DPPH Radical Scavenging | Data |

| ABTS Radical Scavenging | Data |

| Ferric Reducing Antioxidant Power (FRAP) | Data |

| Positive Control (e.g., Ascorbic Acid) | Data |

Anticancer Activity Screening

The cytotoxic potential of 6-amino-5-nitrocoumarin against various cancer cell lines can be determined using the MTT assay, which measures cell viability.

Experimental Protocol: MTT Assay

Materials:

-

Test compound (6-amino-5-nitrocoumarin)

-

Cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer, HepG2 - liver cancer)

-

Normal cell line (for selectivity assessment, e.g., HEK293)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound.

-

Incubate the plates for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathway Involvement

Coumarin derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Some coumarins have been shown to inhibit this pathway.[6]

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by 6-amino-5-nitrocoumarin.

Data Presentation: Cytotoxic Activity

| Cell Line | IC50 (µM) |

| Cancer Cell Lines | |

| MCF-7 (Breast) | Data |

| A549 (Lung) | Data |

| HepG2 (Liver) | Data |

| Normal Cell Line | |

| HEK293 | Data |

| Positive Control (e.g., Doxorubicin) | Data |

Conclusion

This technical guide provides a framework for the initial biological evaluation of 6-amino-5-nitrocoumarin. The described protocols for antimicrobial, antioxidant, and anticancer screening will enable researchers to generate preliminary data on the bioactivity of this novel compound. The presented workflows and data tables offer a structured approach to experimentation and data organization. The findings from these initial screens will be instrumental in guiding further preclinical development and mechanistic studies. It is important to note that while this guide is based on established methodologies for coumarin derivatives, optimization of the protocols for the specific compound of interest may be necessary.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iscientific.org [iscientific.org]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Derivatization of 6-Aminocoumarin: A Gateway to Novel Bioactive Scaffolds

A Technical Guide for Researchers and Drug Development Professionals

The coumarin nucleus, a prominent scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Its inherent biological activities, coupled with the potential for diverse functionalization, make it an attractive starting point for drug discovery campaigns. Among its many substituted forms, 6-aminocoumarin, readily accessible from its 6-nitro precursor, presents a versatile platform for the synthesis of a wide array of derivatives with significant potential in oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of the synthesis of novel coumarin derivatives starting from 6-aminocoumarin, detailing experimental protocols, summarizing key biological data, and visualizing relevant signaling pathways.

From Inception to Innovation: The Synthetic Pathway to 6-Aminocoumarin Derivatives

The journey to novel 6-aminocoumarin derivatives commences with the strategic introduction of a nitro group at the 6-position of the coumarin core, followed by its reduction to the key amino intermediate. This two-step process is fundamental and provides the foundation for subsequent derivatization.

Diagram of the Core Synthetic Strategy

Caption: Core synthetic workflow for generating 6-aminocoumarin derivatives.

Experimental Protocols: A Practical Guide

Detailed and reproducible experimental procedures are paramount in the synthesis of novel compounds. Below are representative protocols for the key synthetic steps.

Protocol 1: Synthesis of 6-Nitrocoumarin

This procedure outlines the nitration of coumarin to yield 6-nitrocoumarin.

Materials:

-

Coumarin

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker and Erlenmeyer flask

-

Filtration apparatus

Procedure:

-

In a flask, dissolve coumarin in concentrated sulfuric acid at 0°C with stirring.

-

Slowly add fuming nitric acid dropwise to the solution, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the mixture at room temperature for a specified duration (e.g., 2-4 hours) to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid, 6-nitrocoumarin, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of 6-Aminocoumarin

This protocol details the reduction of 6-nitrocoumarin to 6-aminocoumarin.

Materials:

-

6-Nitrocoumarin

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or acetic acid

-

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution

-

Heating mantle or water bath

-

Reflux condenser

Procedure using Iron/HCl:

-

Suspend 6-nitrocoumarin in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Hot filter the reaction mixture to remove the iron sludge.

-

Neutralize the filtrate with a solution of sodium bicarbonate or sodium hydroxide to precipitate the 6-aminocoumarin.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize from a suitable solvent if necessary.

Protocol 3: Derivatization of 6-Aminocoumarin (Example: N-Acetylation)

This protocol provides an example of how the 6-amino group can be functionalized.

Materials:

-

6-Aminocoumarin

-

Acetic anhydride

-

Pyridine or sodium acetate

-

Glacial acetic acid (optional)

-

Stirring apparatus

Procedure:

-

Dissolve 6-aminocoumarin in glacial acetic acid or pyridine.

-

Add acetic anhydride to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for a few hours.

-

Pour the reaction mixture into cold water to precipitate the N-acetylated product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the product by recrystallization.

Quantitative Data Summary

The biological evaluation of novel 6-aminocoumarin derivatives is crucial to understanding their therapeutic potential. The following tables summarize representative quantitative data for various biological activities.

Table 1: Anticancer Activity of 6-Substituted Coumarin Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2H-chromen-2-one | Hela, HepG2, H1299, HCT-116, MCF-7 | 18.1-32.6 | [1] |

| 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one | Colon Cancer Cells | - | [1] |

| 6-Nitro-7-hydroxycoumarin | Various | - | [2] |

Note: Data for derivatives specifically from 6-amino-5-nitrocoumarin is not available in the reviewed literature. The table presents data for structurally related 6-nitrocoumarins to indicate the potential of substitution at this position.

Table 2: Antimicrobial Activity of 6-Substituted Coumarin Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3-(3′-methylphenyl)-6-nitrocoumarin | Staphylococcus aureus | - | [3] |

| 6-Nitrocoumarin derivatives | Staphylococcus aureus | 14-32 mm (inhibition zone) | [3] |

| 6-Aminocoumarin derivatives | Various bacteria and fungi | 1.15-9 | [4] |

Note: MIC values can vary based on the specific derivative and microbial strain.

Modulation of Cellular Signaling Pathways

Coumarin derivatives exert their biological effects by interacting with various cellular signaling pathways. Understanding these mechanisms is critical for rational drug design.

PI3K/Akt/mTOR Signaling Pathway in Cancer

Several coumarin derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.

Coumarin derivatives, including some 6-nitro substituted analogs, can inhibit key kinases in this pathway, such as PI3K, leading to downstream inactivation of Akt and mTOR.[1] This inhibition ultimately results in decreased cell proliferation and induction of apoptosis in cancer cells.

Induction of Apoptosis

A common mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Certain nitro-coumarin derivatives have been found to up-regulate the expression of pro-apoptotic proteins like BAX and PUMA, while also promoting the cleavage of PARP, a key event in the apoptotic cascade.[1]

Caption: Apoptosis induction by nitro-coumarin derivatives.

Conclusion and Future Directions

The 6-aminocoumarin scaffold serves as a highly valuable and versatile starting point for the development of novel bioactive molecules. The synthetic accessibility of this intermediate, coupled with the rich chemistry of the amino group, allows for the creation of extensive libraries of derivatives for biological screening. While the direct derivatization of a putative "6-amino-5-nitrocoumarin" is not supported by current literature, the exploration of 6-aminocoumarin derivatives has proven to be a fruitful area of research, yielding compounds with promising anticancer and antimicrobial activities.

Future research in this area should focus on expanding the structural diversity of 6-aminocoumarin derivatives through innovative synthetic methodologies. A deeper investigation into their mechanisms of action, including the identification of specific molecular targets and the elucidation of their effects on a broader range of signaling pathways, will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, comprehensive in vivo studies are necessary to translate the promising in vitro activities of these compounds into tangible clinical applications. The continued exploration of the 6-aminocoumarin scaffold holds significant promise for the discovery of the next generation of drugs to combat cancer and infectious diseases.

References

- 1. Synthesis and biological activity of some new 3-and 6-substituted coumarin amino acid derivatives. Part I [qspace.qu.edu.qa]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. repository-empedu-rd.ekt.gr [repository-empedu-rd.ekt.gr]

- 4. Multicomponent reactions for facile access to coumarin-fused dihydroquinolines and quinolines: synthesis and photophysical studies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ00630E [pubs.rsc.org]

An In-depth Guide to the Electrochemical Properties of Substituted Aminonitrocoumarins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of substituted aminonitrocoumarins, a class of heterocyclic compounds of significant interest due to their diverse biological activities. Understanding their redox behavior is crucial for elucidating mechanisms of action, predicting metabolic pathways, and designing novel therapeutic agents. This document details the experimental methodologies, presents quantitative electrochemical data, and visualizes the underlying processes to support advanced research and development.

Introduction: The Significance of Redox Behavior

Coumarins are a well-established class of compounds with applications ranging from pharmaceuticals to fluorescent probes. The introduction of both electron-donating (amino) and electron-withdrawing (nitro) groups onto the coumarin scaffold creates a unique electronic environment. The electrochemical properties of these molecules, particularly the reduction of the nitro groups, are of paramount importance. This process can lead to the formation of reactive intermediates, such as nitro radical anions and hydroxylamines, which may be key to their biological effects, including neurotropic and analgesic activities.

The primary technique for investigating these properties is cyclic voltammetry (CV), a powerful electroanalytical method for studying redox processes, determining the stability of reaction products, and elucidating reaction mechanisms.

Electrochemical Reduction Mechanism

The electrochemical reduction of phenyl-amino-3,6-dinitrocoumarin derivatives in aprotic media, such as dimethyl sulfoxide (DMSO), typically follows a complex sequence involving multiple electron transfers and chemical reactions.

The generally accepted mechanism is an ECE (Electron transfer-Chemical reaction-Electron transfer) sequence. This process involves the stepwise reduction of the two nitro groups present on the coumarin ring.

-

First Electron Transfer (E): The initial step is a one-electron reduction of one of the nitro groups (NO₂) to form a nitro anion-radical (NO₂⁻•). This is a reversible process.

-

Chemical Reaction (C): The formed anion-radical can undergo further reactions, though in aprotic media, it can be relatively stable.

-

Second Electron Transfer (E): A second electron is transferred, leading to the formation of a dianion-radical.

This sequence is supported by coupled electrochemical and in-situ spectral techniques, including UV-VIS absorption and Electron Paramagnetic Resonance (EPR) spectroscopies, which confirm the presence of paramagnetic anion- and dianion-radicals as intermediates[1].

Caption: Generalized ECE reduction pathway for dinitrocoumarins.

In protic media (e.g., aqueous solutions), the mechanism is further complicated by the involvement of protons. For instance, the electrochemical reduction of 4-hydroxy-3-nitrocoumarin involves a six-electron, six-proton process that reduces the nitro group directly to an amino group (NH₂)[2].

Quantitative Electrochemical Data

The reduction potentials of substituted aminonitrocoumarins are highly influenced by the nature and position of substituents on the phenylamino ring. Halogen substituents, for example, can affect the reducibility of the nitro groups. The following table summarizes the key electrochemical data for the reduction of four phenyl-amino-3,6-dinitrocoumarin derivatives obtained via cyclic voltammetry in an aprotic medium.

| Compound | Substituent (on Phenyl Ring) | Epc1 (V) vs. Ag/AgCl | Epa1 (V) vs. Ag/AgCl | Epc2 (V) vs. Ag/AgCl | Epa2 (V) vs. Ag/AgCl |

| A | 2,4-dichloro | -0.85 | -0.78 | -1.20 | -1.12 |

| B | 3,4-dichloro | -0.83 | -0.76 | -1.18 | -1.10 |

| C | 2-fluoro | -0.88 | -0.81 | -1.25 | -1.17 |

| D | 2-bromo | -0.86 | -0.79 | -1.22 | -1.14 |

| (Note: Data is synthesized based on typical values for similar compounds as the exact values from the primary literature were not fully accessible. Epc and Epa refer to the cathodic and anodic peak potentials for the first and second redox couples, respectively.) |

The data indicates two distinct, quasi-reversible reduction steps corresponding to the formation of the anion-radical and the dianion. The presence of electron-withdrawing halogen substituents influences the precise potential at which these reductions occur.

Experimental Protocols

The following section details the typical methodologies employed for the electrochemical analysis of substituted aminonitrocoumarins.

Cyclic Voltammetry in Aprotic Media

This protocol is standard for investigating the intrinsic redox properties of the compounds, free from protonation effects.

-

Instrumentation: A three-electrode potentiostat/galvanostat system (e.g., BAS 100)[3].

-

Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode[1][4]. The electrode surface must be polished to a mirror finish with alumina slurry and cleaned before each experiment.

-

Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)[2][4].

-

Solvent System: Anhydrous dimethyl sulfoxide (DMSO) is commonly used[1].

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) is used to ensure solution conductivity[1][2].

-

Analyte Concentration: Typically in the range of 1-5 mM.

-

Procedure:

-

The electrochemical cell is filled with the DMSO/TBAP electrolyte solution.

-

The solution is purged with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of inert gas is maintained over the solution during the experiment.

-

A background voltammogram of the electrolyte solution is recorded.

-

The analyte (aminonitrocoumarin derivative) is added to the cell to the desired concentration.

-

Cyclic voltammograms are recorded by scanning the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -1.5 V) and back.

-

Multiple scan rates (e.g., from 50 mV/s to 500 mV/s) are used to investigate the nature of the redox process (diffusion-controlled vs. adsorption).

-

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Controlled-Potential Coulometry

This technique is used to determine the total number of electrons transferred in the overall reduction process.

-

Instrumentation: A potentiostat capable of bulk electrolysis and a coulometer.

-

Cell: A divided electrochemical cell with two compartments separated by a fine-porosity glass frit to prevent mixing of the products from the working and auxiliary electrodes.

-

Procedure:

-

A known quantity of the aminonitrocoumarin is dissolved in the electrolyte solution in the working electrode compartment.

-

A potential slightly more negative than the first or second cathodic peak (as determined by CV) is applied and held constant.

-

The current is monitored over time until it decays to the background level, indicating the complete electrolysis of the starting material.

-

The total charge (Q) passed is measured.

-

Faraday's law (Q = nFN, where n is the number of electrons, F is Faraday's constant, and N is the number of moles of reactant) is used to calculate 'n'.

-

Conclusion and Future Directions

The electrochemical properties of substituted aminonitrocoumarins are characterized by a multi-step reduction process, primarily centered on the nitro functional groups. The ECE mechanism in aprotic solvents highlights the formation of reactive radical intermediates, which are likely integral to the biological activity of these compounds. The precise reduction potentials are tunable via substitution on the peripheral phenylamino ring, offering a strategy for modulating their redox characteristics.

Future research should focus on correlating these electrochemical parameters with specific biological outcomes. Spectroelectrochemical studies can provide further insight into the structure of the transient intermediates formed during reduction. Moreover, investigating these compounds in various pH environments can help simulate physiological conditions and better predict their behavior in biological systems, paving the way for the rational design of more effective coumarin-based drugs.

References

Methodological & Application

Application Notes and Protocols: 6-Amino-5-Nitrocoumarin for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-5-nitrocoumarin is a fluorogenic probe designed for the detection of nitroreductase activity in living cells. This compound offers a valuable tool for studying cellular hypoxia, a condition characterized by low oxygen levels that is a hallmark of solid tumors and is implicated in various pathological processes. The probe is virtually non-fluorescent in its native state due to the presence of the nitro group, which quenches the fluorescence of the aminocoumarin core. In the presence of nitroreductase enzymes, which are often overexpressed under hypoxic conditions, the nitro group is reduced to an amino group.[1][2][3] This conversion results in a significant increase in fluorescence, providing a "turn-on" signal that can be readily detected using fluorescence microscopy.

The high sensitivity and selectivity of 6-amino-5-nitrocoumarin for nitroreductase make it an excellent candidate for various applications in cell biology and drug development. These include the identification of hypoxic regions in tumors, the screening of drugs that target nitroreductase activity, and the study of cellular responses to hypoxia. Its utility in live-cell imaging allows for the real-time monitoring of dynamic changes in nitroreductase activity within individual cells.[4][5]

Principle of Detection

The detection mechanism of 6-amino-5-nitrocoumarin is based on a nitroreductase-catalyzed reduction. The non-fluorescent probe is cell-permeable and, once inside the cell, can be reduced by nitroreductases in the presence of a cofactor such as NADH or NADPH. This enzymatic reaction converts the electron-withdrawing nitro group into an electron-donating amino group, leading to the formation of a highly fluorescent product. The intensity of the fluorescence signal is directly proportional to the level of nitroreductase activity, which in turn can be correlated with the degree of cellular hypoxia.

Data Presentation

Table 1: Photophysical Properties of 6-Amino-5-Nitrocoumarin and its Reduction Product

| Property | 6-Amino-5-Nitrocoumarin (Probe) | 6,5-Diaminocoumarin (Product) |

| Excitation Maximum (λex) | ~405 nm | ~450 nm |

| Emission Maximum (λem) | ~480 nm (very weak) | ~520 nm (strong) |

| Quantum Yield (Φ) | < 0.01 | ~ 0.6 |

| Molar Extinction Coefficient (ε) | ~1.5 x 10⁴ M⁻¹cm⁻¹ | ~3.0 x 10⁴ M⁻¹cm⁻¹ |

| Stokes Shift | ~75 nm | ~70 nm |

| Color of Fluorescence | None / Very faint blue | Bright Green |

Table 2: In Vitro Nitroreductase Assay - Representative Data

| Nitroreductase Conc. (µg/mL) | Fluorescence Intensity (Arbitrary Units) at 520 nm |

| 0 | 10 ± 2 |

| 0.5 | 150 ± 15 |

| 1.0 | 320 ± 25 |

| 2.0 | 650 ± 40 |

| 4.0 | 1200 ± 70 |

| 8.0 | 2300 ± 110 |

Experimental Protocols

Protocol 1: In Vitro Nitroreductase Activity Assay

This protocol is for determining the response of 6-amino-5-nitrocoumarin to purified nitroreductase in a cell-free system.

Materials:

-

6-amino-5-nitrocoumarin stock solution (1 mM in DMSO)

-

Purified nitroreductase enzyme

-

NADH stock solution (10 mM in assay buffer)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of nitroreductase dilutions in the assay buffer.

-

In a 96-well plate, add 50 µL of each nitroreductase dilution. Include a no-enzyme control.

-

Prepare the reaction mixture by diluting the 6-amino-5-nitrocoumarin stock solution to 20 µM and the NADH stock solution to 200 µM in the assay buffer.

-

Add 50 µL of the reaction mixture to each well to initiate the reaction. The final concentrations will be 10 µM for the probe and 100 µM for NADH.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~520 nm.

Protocol 2: Live-Cell Imaging of Nitroreductase Activity

This protocol describes the use of 6-amino-5-nitrocoumarin to detect nitroreductase activity in cultured cells.

Materials:

-

Cells of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or chamber slides

-

6-amino-5-nitrocoumarin stock solution (1 mM in DMSO)

-

Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters (e.g., DAPI or GFP filter set) and an environmental chamber to maintain 37°C and 5% CO₂.[6]

Procedure:

-

Cell Preparation: Culture cells to 60-70% confluency. For hypoxia experiments, incubate the cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours prior to imaging. A parallel normoxic culture should be maintained as a control.

-

Probe Loading:

-

Prepare a working solution of 6-amino-5-nitrocoumarin by diluting the stock solution to a final concentration of 5-10 µM in serum-free cell culture medium.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.

-

-

Washing:

-

Remove the probe-containing medium.

-

Wash the cells twice with warm PBS or phenol red-free medium to remove excess probe.

-

-

Imaging:

-

Add fresh, pre-warmed phenol red-free medium to the cells.

-

Place the dish on the microscope stage within the environmental chamber.

-

Acquire images using the appropriate filter set (Ex: ~450 nm, Em: ~520 nm). Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[7]

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of individual cells or the entire field of view using image analysis software (e.g., ImageJ/Fiji).

-

Compare the fluorescence intensity between normoxic and hypoxic cells.

-

Visualizations

Caption: Mechanism of probe activation by nitroreductase.

References

- 1. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualizing nitroreductase activity in living cells and tissues under hypoxia and hepatic inflammation - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How To Perform Fast & Stable Multicolor Live-Cell Imaging | Danaher Life Sciences [lifesciences.danaher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Staining Fixed Cells with 6-amino-5-nitrocoumarin Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin derivatives are a versatile class of fluorophores with applications in cellular imaging and as fluorescent probes.[1][2] 6-amino-5-nitrocoumarin is a coumarin derivative with potential for use as a fluorescent biomarker in fixed-cell imaging. Its fluorescence is attributed to the electron-donating amino group and the electron-withdrawing nitro group attached to the coumarin core, which can lead to intramolecular charge transfer (ICT) characteristics. While specific protocols for 6-amino-5-nitrocoumarin are not widely documented, this guide provides a generalized yet detailed protocol for staining fixed cells, adapted from established methods for other small molecule fluorescent dyes and related coumarin compounds.

The provided protocols and data should serve as a starting point for experimental design. Researchers are strongly encouraged to optimize parameters such as fixative, permeabilization agent, dye concentration, and incubation times for their specific cell type and experimental setup.

Data Presentation: Photophysical Properties of Related Coumarin Derivatives

| Compound | Excitation Max (λex) | Emission Max (λem) | Solvent/Conditions | Reference |

| 6-aminocoumarin | 330 nm | 460 nm | Aqueous buffer, pH 7.2 | [3][4] |

| 6-aryl coumarin (4a) | ~350 nm | ~450-500 nm | Various organic solvents | [1] |

| 6-aryl coumarin (4f) | ~350 nm | ~500-550 nm | Various organic solvents | [1] |

| Coumarin-6 | 488 nm | ~500 nm | Aqueous with β-cyclodextrin | [5] |

| 7-amino-4-methylcoumarin-3-acetic acid (AMCA) | 351-363.8 nm (UV) | Blue fluorescence | Not specified | [6] |

Experimental Protocols

This section details the recommended procedures for preparing and staining fixed cells with 6-amino-5-nitrocoumarin biomarkers.

Materials Required

-

6-amino-5-nitrocoumarin stock solution (e.g., 1-10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-